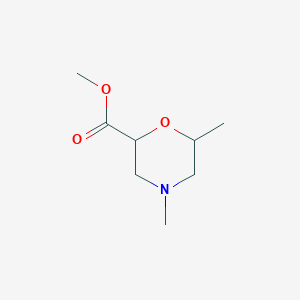

Methyl 4,6-dimethylmorpholine-2-carboxylate

Description

Methyl 4,6-dimethylmorpholine-2-carboxylate is a heterocyclic organic compound featuring a morpholine ring substituted with two methyl groups at positions 4 and 6, and a methyl ester group at position 2. Morpholine derivatives are widely studied for their applications in pharmaceuticals, agrochemicals, and materials science due to their unique electronic and steric properties. The ester functional group enhances solubility in organic solvents, while the morpholine ring contributes to hydrogen-bonding capacity and polarity, influencing reactivity and biological activity .

Properties

IUPAC Name |

methyl 4,6-dimethylmorpholine-2-carboxylate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H15NO3/c1-6-4-9(2)5-7(12-6)8(10)11-3/h6-7H,4-5H2,1-3H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LAWZBWKIBPCWSB-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1CN(CC(O1)C(=O)OC)C | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H15NO3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

173.21 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 4,6-dimethylmorpholine-2-carboxylate typically involves the reaction of morpholine derivatives with appropriate methylating agents and carboxylating agents. One common method involves the alkylation of morpholine with methyl iodide, followed by the introduction of the carboxylate group through esterification with methyl chloroformate under basic conditions. The reaction conditions often require the use of solvents such as dichloromethane or tetrahydrofuran and catalysts like triethylamine to facilitate the reactions.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow processes to ensure high yield and purity. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reactant concentrations are crucial for efficient production. Additionally, purification steps such as distillation and recrystallization are employed to obtain the final product with the desired specifications.

Chemical Reactions Analysis

Types of Reactions

Methyl 4,6-dimethylmorpholine-2-carboxylate undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding N-oxides using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.

Reduction: Reduction reactions can convert the ester group to an alcohol using reducing agents such as lithium aluminum hydride.

Common Reagents and Conditions

Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid; typically conducted in solvents like acetonitrile or dichloromethane.

Reduction: Lithium aluminum hydride; reactions are usually performed in anhydrous ether or tetrahydrofuran.

Substitution: Various nucleophiles such as amines or thiols; reactions often require the presence of a base like sodium hydride or potassium carbonate.

Major Products Formed

Oxidation: Formation of N-oxides.

Reduction: Conversion to alcohol derivatives.

Substitution: Formation of substituted morpholine derivatives with different functional groups.

Scientific Research Applications

Pharmaceutical Applications

Methyl 4,6-dimethylmorpholine-2-carboxylate serves as a critical intermediate in the synthesis of various pharmaceutical compounds. Its structural features allow it to participate in diverse chemical reactions, making it a valuable building block for drug development.

Case Study: Synthesis of Antidepressants

A notable application of this compound is in the synthesis of certain antidepressants. Research has demonstrated its effectiveness as a precursor in the formation of compounds that exhibit selective serotonin reuptake inhibition (SSRI) properties. The compound's ability to form stable intermediates under mild conditions enhances its utility in pharmaceutical synthesis.

Agrochemical Applications

In agrochemistry, this compound is utilized in the development of herbicides and pesticides. Its unique chemical structure allows for modifications that improve the efficacy and selectivity of agrochemical formulations.

Case Study: Herbicide Development

Studies have shown that derivatives of this compound can be engineered to target specific plant pathways, minimizing collateral damage to non-target species. This specificity is crucial for sustainable agricultural practices and reducing environmental impact.

Material Science Applications

The compound also finds applications in material science, particularly in the development of polymers and coatings. Its functional groups enable it to act as a cross-linking agent or a modifier in polymer matrices.

Case Study: Polymer Modification

Research indicates that incorporating this compound into polymer formulations can enhance thermal stability and mechanical properties. This modification is particularly beneficial for applications requiring durable materials under varying environmental conditions.

Chemical Synthesis Applications

This compound is widely used as a reagent in organic synthesis. Its reactivity allows it to participate in various transformations, including esterification and amidation reactions.

Table 1: Chemical Reactions Involving this compound

| Reaction Type | Description | Reference |

|---|---|---|

| Esterification | Formation of esters with alcohols | |

| Amidation | Synthesis of amides using amines | |

| Alkylation | Reaction with alkyl halides to form substituted products |

Environmental Applications

Emerging research suggests potential applications of this compound in environmental chemistry, particularly in the development of biodegradable materials and as a part of formulations aimed at reducing pollution from conventional chemicals.

Case Study: Biodegradable Polymers

Innovative studies are exploring how this compound can be integrated into biodegradable polymer systems to enhance their performance while ensuring environmental sustainability.

Mechanism of Action

The mechanism of action of Methyl 4,6-dimethylmorpholine-2-carboxylate depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The presence of the morpholine ring and the ester group allows for interactions with various biomolecules, potentially leading to therapeutic effects. The exact pathways and targets involved can vary depending on the specific context and application of the compound.

Comparison with Similar Compounds

Structural Analogs with Heterocyclic Cores

Ethyl 6,7-Dimethoxy-1-Methyl-3,4-Dihydroisoquinoline-2(1H)-Carboxylate (Compound 6d)

- Structure: Contains a dihydroisoquinoline core (nitrogen-containing bicyclic system) with methoxy and ethyl ester substituents.

- Ethyl ester vs. methyl ester: Ethyl esters generally exhibit lower volatility and slightly higher lipophilicity, which may influence pharmacokinetic properties .

2-Chloro-6-Methylpyrimidine-4-Carboxylic Acid

- Structure : Pyrimidine ring (two nitrogen atoms) with chloro, methyl, and carboxylic acid substituents.

- Key Differences :

Methyl Esters of Heterocyclic Compounds

Methyl Salicylate

- Structure : Aromatic benzene ring with hydroxyl and methyl ester groups.

- Key Differences :

- The aromatic system in methyl salicylate allows for UV absorption and resonance stabilization, unlike the saturated morpholine ring.

- Methyl salicylate is volatile and used in fragrances, whereas methyl 4,6-dimethylmorpholine-2-carboxylate’s polar morpholine ring likely reduces volatility, making it more suited for synthetic intermediates .

Physicochemical Properties

Notes:

- Morpholine derivatives exhibit higher solubility in polar solvents compared to pyrimidine analogs due to oxygen’s electronegativity.

- Methyl esters generally have lower melting points than carboxylic acids .

Biological Activity

Methyl 4,6-dimethylmorpholine-2-carboxylate (MDMC) is a compound that has garnered attention for its potential biological activities, particularly in the fields of antimicrobial and anticancer research. This article explores the biological activity of MDMC, summarizing key findings from various studies, including its mechanisms of action, applications in drug development, and relevant case studies.

Chemical Structure and Properties

MDMC is characterized by the presence of a morpholine ring and an ester functional group. The molecular formula is , and its structure allows for various chemical reactions, including oxidation and reduction, which can influence its biological activity.

The biological activity of MDMC is thought to stem from its ability to interact with specific molecular targets within cells. This interaction may modulate the activity of enzymes or receptors, leading to therapeutic effects. The morpholine ring structure is particularly significant as it enhances the compound's ability to penetrate biological membranes and interact with cellular components.

Antimicrobial Activity

Recent studies have investigated the antimicrobial properties of MDMC. It has been shown to exhibit activity against various bacterial strains. For instance:

- In vitro Studies : MDMC was tested against both Gram-positive and Gram-negative bacteria, showing significant inhibitory effects. The minimum inhibitory concentration (MIC) values were found to be low, indicating potent antibacterial activity.

- Mechanism : The compound may inhibit bacterial DNA gyrase and topoisomerase IV, essential enzymes for bacterial replication and transcription. This inhibition can lead to bacterial cell death or growth arrest .

Anticancer Properties

MDMC has also been explored for its anticancer potential:

- Cell Line Studies : Research has demonstrated that MDMC can induce apoptosis in cancer cell lines. It appears to activate specific signaling pathways that promote programmed cell death while inhibiting cell proliferation .

- Case Study : In a study involving human cancer cell lines, treatment with MDMC resulted in reduced viability and increased markers of apoptosis compared to untreated controls. This suggests that MDMC may serve as a lead compound for developing new anticancer agents .

Applications in Drug Development

MDMC's unique chemical properties make it a valuable intermediate in pharmaceutical synthesis:

- Building Block : It is utilized as a building block for synthesizing more complex organic molecules, particularly those aimed at enhancing pharmacokinetic properties in drug design.

- Research Applications : The compound has been investigated for its potential use in developing selective inhibitors targeting various diseases, including viral infections and metabolic disorders .

Summary of Research Findings

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.